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Compound of Interest

Compound Name:
2-[2-(1h-Pyrazol-1-

yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

Get Quote

Executive Summary
The pyrazolyl piperidine scaffold represents a privileged structural motif in modern medicinal

chemistry, distinguished by its ability to modulate diverse biological targets ranging from

receptor tyrosine kinases (RTKs) to coagulation factors and viral enzymes. This guide provides

a technical deep-dive into the biological activity, structure-activity relationships (SAR), and

synthetic methodologies of these derivatives.

Key insights include:

Oncology: The scaffold is central to ALK/c-MET inhibitors (e.g., Crizotinib) and CDK

inhibitors (e.g., AT7519), acting as a rigid linker that positions H-bond donors/acceptors

within the ATP-binding pocket.

Cardiovascular: Specific derivatives act as potent Factor Xa inhibitors, offering alternatives to

warfarin.
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Virology: Novel pyrazolo-piperidines exhibit dual-mechanism inhibition against HIV-1

(CCR5/CXCR4 entry + Reverse Transcriptase).[1]

Pharmacophore Rationale
The pyrazolyl piperidine moiety combines two pharmacologically active rings:

Pyrazole: A five-membered aromatic heterocycle that serves as a bioisostere for phenyl rings

but with enhanced water solubility and hydrogen-bonding potential (both donor and

acceptor).

Piperidine: A saturated six-membered nitrogen heterocycle that provides structural rigidity

and a basic center (pKa ~9-10), often crucial for ionic interactions with active site residues

(e.g., Asp/Glu).

Synergy: When linked (typically N1-pyrazole to C4-piperidine), the scaffold creates a defined

vector that allows substituents to probe deep hydrophobic pockets while maintaining solubility

—a critical balance in "Rule of 5" compliance.

Mechanism of Action & Biological Targets[2]
Oncology: Kinase Inhibition (ALK, c-MET, CDK)
The most authoritative application of this scaffold is in Crizotinib (PF-02341066), an FDA-

approved ALK/ROS1/c-MET inhibitor.

Mechanism: The piperidine ring acts as a solvent-exposed solubilizing group, while the

pyrazole serves as a scaffold to orient the 2-aminopyridine hinge-binder.

Signaling Pathway: Inhibition prevents the autophosphorylation of ALK, blocking downstream

RAS-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately inducing G1-S phase arrest and

apoptosis.

Figure 1: ALK Signaling Pathway & Inhibition Mechanism
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Caption: Crizotinib blocks ATP binding to ALK, halting downstream oncogenic signaling via

RAS, PI3K, and JAK pathways.

Anticoagulation: Factor Xa Inhibition
Pyrazolyl piperidine derivatives have been identified as direct Factor Xa inhibitors.

Mechanism: The scaffold mimics the L-shaped conformation of Rivaroxaban. The pyrazole

ring occupies the S1 pocket, while the piperidine moiety directs substituents into the S4 aryl-

binding pocket.

Key Interaction: The basic nitrogen of the piperidine (or a substituent thereon) often forms a

salt bridge or H-bond with residues in the coagulation cascade active site.
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Structure-Activity Relationship (SAR)[3][4]
The SAR of pyrazolyl piperidines is characterized by three distinct regions of modification.

Figure 2: SAR Map of the Pyrazolyl Piperidine Scaffold
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Caption: The scaffold offers three vectors for optimization: solubility (R1), target specificity (R2),

and structural rigidity (R3).

Critical SAR Findings:
Piperidine N-Substitution:

Factor Xa: Amide linkers with 4-chlorophenyl groups enhance potency (IC50 ~13.4 nM) by

filling the hydrophobic S1 pocket [1].

Kinases: Free amines or small alkyl groups are often preferred to maintain solubility and

prevent steric clash at the solvent interface.

Pyrazole C4-Substitution:

ALK Inhibition:[2][3][4] A 4-iodo group is a key synthetic intermediate, later replaced by

complex aryl groups (e.g., 2-aminopyridine in Crizotinib) to engage the hinge region [2].
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CDK Inhibition: In AT7519, the pyrazole is substituted with a 2,6-dichlorobenzoylamino

group, forming critical H-bonds with the kinase hinge region [3].

Synthesis & Methodology
The synthesis of the core 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is a robust, self-

validating protocol essential for accessing high-value derivatives like Crizotinib.

Synthetic Pathway Diagram
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Caption: Three-step synthesis of the Crizotinib intermediate. Step 2 reduces the pyridine to

piperidine; Step 3 installs the iodine handle.

Detailed Protocol: Synthesis of 4-(4-iodo-1H-pyrazol-1-
yl)piperidine
Based on optimized process chemistry [2].

Reagents: 4-Chloropyridine HCl, Pyrazole, Sodium Hydride (60%), PtO2, N-Iodosuccinimide

(NIS).

Nucleophilic Aromatic Substitution:

Suspend NaH (1.2 eq) in dry DMF under N2.

Add Pyrazole (1.0 eq) at 0°C; stir for 30 min.

Add 4-Chloropyridine (1.0 eq) and heat to 100°C for 12h.

Validation: TLC (EtOAc/Hexane) should show disappearance of starting material.
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Workup: Quench with water, extract with EtOAc. Yield ~85%.

Hydrogenation (Pyridine Reduction):

Dissolve the intermediate in EtOH containing concentrated HCl (1.1 eq).

Add PtO2 (5 mol%) and stir under H2 atmosphere (50 psi) at RT for 6h.

Critical Control: Monitor H2 uptake. Incomplete reduction leads to impurities.

Workup: Filter catalyst, concentrate to obtain the piperidine HCl salt.

Regioselective Iodination:

Dissolve the piperidine salt in MeCN.

Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 2h.

Mechanism:[1][4][5][6][7] Electrophilic substitution occurs exclusively at the C4 position of

the pyrazole due to electronic activation.

Result: The final product is a versatile building block for Suzuki couplings.

Experimental Protocols (Biological Assays)
In Vitro Kinase Inhibition Assay (ALK/CDK)
Objective: Determine IC50 values for derivatives against recombinant kinases.

System: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

Protocol:

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

Reaction: Mix kinase (e.g., ALK, 5 nM), ATP (at Km), and peptide substrate in kinase

buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

Incubation: Add compound; incubate for 60 min at RT.
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Detection: Add Eu-labeled antibody and EDTA to quench. Read FRET signal on a plate

reader.

Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Control: Staurosporine (positive control).

Factor Xa Amidolytic Assay
Objective: Assess anticoagulant potential.

System: Chromogenic substrate cleavage.

Protocol:

Incubate human Factor Xa (0.1 U/mL) with the test compound in Tris buffer (pH 7.4) for 10

min at 37°C.

Add chromogenic substrate (e.g., S-2765).

Measure absorbance at 405 nm continuously for 10 min.

Calculate % inhibition relative to DMSO control. Rivaroxaban is the standard reference [1].

Data Summary: Comparative Activity
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Compound
Class

Target
Key
Substituent (R)

IC50 / Activity Reference

Crizotinib ALK / c-MET

2-amino-5-aryl-3-

benzyloxypyridin

e

~20 nM (c-MET) [2]

AT7519 CDK2

2,6-

dichlorobenzoyla

mino

< 40 nM [3]

Analog 4a Factor Xa
4-

chlorobenzamide
13.4 nM [1]

Lead Cmpd 3 HIV-1 RT/Entry
Pyrazolo-

piperidine core
Dual Inhibition [4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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